N-(2-cyclopropyl-1H-benzimidazol-5-yl)-2-phenylacetamide
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Overview
Description
N-(2-cyclopropyl-1H-benzimidazol-5-yl)-2-phenylacetamide is a chemical compound with a complex structure, featuring a benzimidazole ring substituted with a cyclopropyl group and a phenylacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-cyclopropyl-1H-benzimidazol-5-yl)-2-phenylacetamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Benzimidazole Ring: This can be achieved by condensing o-phenylenediamine with a suitable carboxylic acid or its derivative under acidic conditions.
Introduction of the Cyclopropyl Group: The cyclopropyl group can be introduced via cyclopropanation reactions, often using reagents like diazomethane or cyclopropylcarbinol.
Attachment of the Phenylacetamide Moiety: This step involves the acylation of the benzimidazole ring with phenylacetyl chloride or a similar reagent under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-(2-cyclopropyl-1H-benzimidazol-5-yl)-2-phenylacetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzimidazole ring, using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium catalyst, mild temperatures.
Substitution: Sodium hydride, alkyl halides, aprotic solvents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole derivatives with additional oxygen-containing functional groups, while reduction may lead to the formation of partially or fully reduced compounds.
Scientific Research Applications
N-(2-cyclopropyl-1H-benzimidazol-5-yl)-2-phenylacetamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-(2-cyclopropyl-1H-benzimidazol-5-yl)-2-phenylacetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(2-cyclopropyl-1H-benzimidazol-5-yl)cyclohexanecarboxamide
- N-(2-cyclopropyl-1H-benzimidazol-5-yl)acetamide
Uniqueness
N-(2-cyclopropyl-1H-benzimidazol-5-yl)-2-phenylacetamide is unique due to its specific structural features, such as the combination of a cyclopropyl group and a phenylacetamide moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C18H17N3O |
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Molecular Weight |
291.3 g/mol |
IUPAC Name |
N-(2-cyclopropyl-3H-benzimidazol-5-yl)-2-phenylacetamide |
InChI |
InChI=1S/C18H17N3O/c22-17(10-12-4-2-1-3-5-12)19-14-8-9-15-16(11-14)21-18(20-15)13-6-7-13/h1-5,8-9,11,13H,6-7,10H2,(H,19,22)(H,20,21) |
InChI Key |
QNEIZIYHTRNQTL-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=NC3=C(N2)C=C(C=C3)NC(=O)CC4=CC=CC=C4 |
Origin of Product |
United States |
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